1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-8-7(11(2)10-6)4-3-5-9-8/h3-5H,1-2H3 |
InChI Key |
PZQDSFUZFDGHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine and Its Derivatives
Strategies Involving Pyridine (B92270) Ring Annulation onto Pre-formed Pyrazole (B372694) Moieties
The construction of the pyridine ring onto a pyrazole core is a common and versatile approach. These methods leverage the nucleophilic character of aminopyrazole derivatives to react with various electrophilic partners, leading to the formation of the fused pyridine ring.
Condensation Reactions with 1,3-Dicarbonyl Compounds and 5-Aminopyrazole Derivatives
A foundational method for synthesizing the pyrazolo[4,3-b]pyridine skeleton involves the condensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound. mdpi.com In this reaction, the 5-aminopyrazole acts as a 1,3-dinucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. mdpi.com The reaction mechanism is a subject of some debate, with two potential pathways. mdpi.com The initial step can be a nucleophilic attack from either the exocyclic amino group or the endocyclic C4 carbon of the pyrazole onto one of the carbonyl groups. mdpi.com This is followed by a second cyclizing attack from the remaining nucleophilic site and subsequent dehydration to form the aromatic pyridine ring. mdpi.com
Commonly, these reactions are conducted in acetic acid at reflux temperatures. mdpi.com A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two different regioisomers. mdpi.comnih.gov The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov When the electrophilicity is similar, a nearly 1:1 mixture may result, but significant differences can lead to high regioselectivity. mdpi.comnih.gov For instance, the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione shows that the more electrophilic carbonyl (adjacent to the CF₃ group) reacts first, leading to a specific regioisomeric product. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Key Finding |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Acetic Acid, Reflux | 1H-Pyrazolo[3,4-b]pyridine | Forms two regioisomers with unsymmetrical dicarbonyls. mdpi.comnih.gov |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | - | 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | Demonstrates regioselectivity based on carbonyl electrophilicity. mdpi.com |
| 3-Aminopyrazol-5-one | Salicylic Aldehyde, Acetylacetic Ester | Acetic Acid, Piperidine, Reflux | Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine | A related multi-component condensation forming a complex fused system. nih.gov |
Multi-component Reaction (MCR) Approaches and One-Pot Syntheses
Multi-component reactions (MCRs), where three or more reactants are combined in a single step, offer an efficient and atom-economical route to complex molecules like pyrazolo[4,3-b]pyridines. nih.govtandfonline.com These approaches are valued for their operational simplicity and ability to rapidly generate molecular diversity. tandfonline.com
One such MCR involves the reaction of a hydrazine (B178648), a 3-oxo-3-arylpropanenitrile, and a 1,3-diketone under solvent-free conditions. tandfonline.com The proposed mechanism suggests the initial formation of a 5-aminopyrazole intermediate, which then condenses with the 1,3-diketone to yield the final pyrazolo[3,4-b]pyridine product. tandfonline.com Another reported MCR for a related scaffold involves reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with α-bromoacetaldehyde acetal (B89532) and a 1,3-dicarbonyl compound, catalyzed by aluminum(III) chloride, to produce a polysubstituted pyrazolo[3,4-b]pyridine. nih.gov
Microwave-assisted organic synthesis has also been applied to MCRs for these heterocycles. A one-pot, four-component synthesis of ethyl 6-amino-1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives has been developed. researchgate.net This reaction uses 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium (B1175870) acetate (B1210297) in an aqueous medium under microwave irradiation, achieving high yields in a short reaction time. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| Phenylhydrazine, 3-Oxo-3-arylpropanenitrile, 1,3-Diketone | Solvent-free | Polyfunctionalized pyrazolo[3,4-b]pyridines | Efficient, green methodology. tandfonline.com |
| 1,3-Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, Ammonium acetate | Microwave, Water, TEA | Ethyl 6-amino-1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Green synthesis, high yield, short reaction time. researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, α-Bromoacetaldehyde acetal, 1,3-Dicarbonyl compound | AlCl₃, KI | Polysubstituted pyrazolo[3,4-b]pyridine | Unexpected formation of the pyrazolo[3,4-b]pyridine scaffold. nih.gov |
Catalytic Protocols in Pyrazolo[4,3-b]pyridine Synthesis
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to pyrazolo[4,3-b]pyridines.
Camphor-10-sulfonic acid (CSA)-catalyzed: CSA is an effective organocatalyst for the synthesis of fused pyrazolopyridines. dergipark.org.tr A three-component reaction of a 1H-pyrazol-5-amine (such as 1,3-dimethyl-1H-pyrazol-5-amine), an aromatic aldehyde, and indan-1,3-dione under ultrasound irradiation in the presence of CSA yields fused polycyclic pyrazolo[4,3-e]pyridines. dergipark.org.trdergipark.org.tr This method highlights the utility of combining sonication with organocatalysis to promote efficient cyclocondensation. dergipark.org.tr
Copper(II)-catalyzed: Copper(II) catalysts have been employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives through a formal [3+3] cycloaddition. acs.orgnih.gov Specifically, copper(II) acetylacetonate (B107027) has been identified as an effective catalyst for this transformation, providing high yields under mild reaction conditions. acs.orgacs.org The optimization of reaction conditions showed that solvents like chloroform (B151607) and toluene (B28343) are particularly effective for this copper-catalyzed cyclization. acs.org
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)-catalyzed: Ytterbium(III) triflate is a versatile and powerful Lewis acid catalyst used in a variety of organic transformations, including cyclocondensations and multi-component reactions. sigmaaldrich.comthieme-connect.de While a specific application for the synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine is not detailed in the provided results, its demonstrated efficacy in catalyzing the one-pot, three-component synthesis of fully substituted pyrazoles from aldehydes, hydrazines, and 1,3-dicarbonyl compounds suggests its high potential for the analogous synthesis of pyrazolo[4,3-b]pyridines. thieme-connect.de The catalyst is known to be effective in low concentrations and can often be recycled and reused. thieme-connect.deresearchgate.net
| Catalyst | Reaction Type | Reactants | Key Advantage |
| Camphor-10-sulfonic acid (CSA) | Three-component condensation | 1H-Pyrazol-5-amine, Aromatic aldehyde, Indan-1,3-dione | Effective under ultrasound irradiation. dergipark.org.trdergipark.org.tr |
| Copper(II) acetylacetonate | Formal [3+3] cycloaddition | - | Mild reaction conditions, high yields. acs.orgnih.gov |
| Ytterbium(III) triflate (Yb(OTf)₃) | Three-component condensation | Aldehyde, Phenylhydrazine, 1,3-Dicarbonyl compound | High catalytic activity, solvent-free conditions for pyrazole synthesis. thieme-connect.de |
Strategies Involving Pyrazole Ring Annulation onto Pre-formed Pyridine Moieties
An alternative synthetic strategy involves constructing the pyrazole ring onto a functionalized pyridine precursor. This approach often relies on intramolecular cyclization reactions. nih.gov
Modified Japp-Klingemann Reactions for Pyrazole Ring Formation
Following the initial SNAr step, a modified Japp-Klingemann reaction provides an elegant route to the pyrazolo[4,3-b]pyridine core. nih.govmdpi.com The Japp-Klingemann reaction typically involves the reaction of a β-keto-acid or β-keto-ester with an aryl diazonium salt to form a hydrazone. wikipedia.org In the modified, one-pot protocol for pyrazolo[4,3-b]pyridine synthesis, a pyridinyl keto ester (formed via SNAr) is reacted with a stable arenediazonium tosylate. nih.govmdpi.comnih.gov This leads to an azo-coupling, deacylation, and subsequent intramolecular nucleophilic substitution of the nitro group, resulting in the annulation of the pyrazole ring onto the pyridine scaffold. nih.govmdpi.com This method is noted for its operational simplicity and the convenience of combining multiple steps into a single pot. nih.govnih.gov
| Starting Material | Key Reactions | Product | Significance |
| 2-Chloro-3-nitropyridine | SNAr with a keto ester, followed by a modified Japp-Klingemann reaction and cyclization | Pyrazolo[4,3-b]pyridine | Efficient one-pot procedure from readily available materials. nih.govmdpi.comnih.gov |
| 3-Acylpyridine N-oxide tosylhydrazone | Electrophile- and base-mediated cyclization | Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine | Avoids pre-halogenation of the pyridine ring. nih.gov |
Cyclization Reactions in Pyrazolo[4,3-b]pyridine Formation
The construction of the pyrazolo[4,3-b]pyridine core is predominantly achieved through cyclization reactions, which can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a functionalized pyridine precursor. cdnsciencepub.com
One prominent method involves starting from functionalized pyridines. For instance, an efficient synthesis of pyrazolo[4,3-b]pyridines has been developed using readily available 2-chloro-3-nitropyridines. nih.gov This process proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. The final step involves an intramolecular cyclization to form the fused pyrazole ring. nih.gov A general procedure for this type of synthesis involves reacting a nitroaryl-substituted acetoacetic ester with an aryldiazonium tosylate in the presence of pyridine, followed by the addition of pyrrolidine (B122466) to induce one-pot cyclization. nih.gov
Alternatively, the annulation of a pyridine ring onto an amino-substituted pyrazole is a common approach. nih.gov This can be achieved by reacting 4-aminopyrazoles with suitable dicarbonyl compounds or their equivalents. researchgate.netnih.gov For example, 4-aminopyrazoles can be converted into aminopyrazolo[4,3-b]pyridines by reacting them with malononitrile (B47326) in the presence of a base like triethylamine. researchgate.net Another approach utilizes the Gould-Jacobs reaction, where 3-aminopyrazoles react with diethyl 2-(ethoxymethylene)malonate, although this is more commonly reported for the [3,4-b] isomer. mdpi.com
Microwave-assisted cycloaddition reactions have also been employed to synthesize the pyrazolo[3,4-b]pyridine skeleton, demonstrating a rapid and efficient alternative to traditional heating methods. researchgate.net These reactions often involve the [4+2] cycloaddition of pyrazolyl imines with electron-poor dienophiles. researchgate.net While specific examples for the [4,3-b] isomer are less common, the underlying principles of cycloaddition offer a potential pathway for its synthesis.
Post-Synthetic Derivatization and Functionalization of the this compound Skeleton
Once the core pyrazolo[4,3-b]pyridine structure is established, its chemical properties can be extensively modified through a variety of post-synthetic reactions. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships for various applications.
Halogenation and Introduction of Electrophilic Sites (e.g., Bromination)
Halogenated pyrazolopyridines are crucial intermediates for further functionalization, particularly in cross-coupling reactions. nih.gov The introduction of a halogen, such as bromine, creates an electrophilic site amenable to subsequent bond formation.
A common method for bromination involves the use of electrophilic brominating agents. For pyrazolopyridines, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been successfully used. nih.govgoogle.com The reaction is typically performed in a solvent like hexafluoroisopropanol (HFIP) at room temperature. nih.gov Another approach is the use of N-bromosuccinimide (NBS). nih.gov For pyridine rings in general, electrophilic aromatic substitution with elemental halides often requires harsh conditions, such as strong Lewis acids and high temperatures, due to the electron-deficient nature of the ring. chemrxiv.org
A milder, one-pot strategy for pyridine halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method transforms the electron-deficient heterocycle into a series of polarized alkenes that readily react with N-halosuccinimides. chemrxiv.org
The table below summarizes various conditions used for the halogenation of pyrazole and pyridine-containing heterocycles.
| Starting Material Class | Reagent | Conditions | Product Type | Ref. |
| Pyrazolopyridines | DBI, BHT | HFIP, RT, 24h | Ring-opened brominated products | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | NaBr, K₂S₂O₈ | Water, 80°C | 3-Bromo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Pyridines | DBDMH | Oleum 65% | Brominated pyridines | google.com |
| Pyridines | NIS, NBS, or NCS | CH₂Cl₂, RT | 3-Halopyridines (via Zincke imine) | chemrxiv.org |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions, Buchwald-Hartwig Reactions)
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the derivatization of the pyrazolo[4,3-b]pyridine skeleton.
Suzuki Reaction: The Suzuki-Miyaura coupling reaction is widely used to form carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Halogenated pyrazolo[4,3-b]pyridines serve as excellent substrates for this reaction. For example, a 5-bromo-1H-pyrazolo[3,4-b]pyridine can be coupled with various arylboronic acids to introduce new aryl substituents. rsc.org The reaction conditions often involve a palladium catalyst such as Pd(dppf)Cl₂ and a base like Na₂CO₃ in a solvent mixture such as 1,4-dioxane (B91453) and water. rsc.org The utility of this method has been demonstrated in the synthesis of complex molecules, allowing for the coupling of variously substituted indazoles, pyrazoles, and other nitrogen-rich heterocycles. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. organic-chemistry.orglibretexts.org This reaction is instrumental in introducing amino groups onto the pyrazolo[4,3-b]pyridine core. Chloro- or bromo-substituted pyrazolopyridines can be coupled with a wide range of primary or secondary amines. rsc.orgworktribe.com For instance, the coupling of a 5-bromo-1H-pyrazolo[3,4-b]pyridine with an aminobenzoic acid derivative has been achieved using a palladium catalyst. rsc.org The development of specialized ligands has broadened the scope of this reaction, enabling the amination of various heteroaryl halides. organic-chemistry.org In some cases, copper catalysts can also be used for C-N coupling reactions, particularly with alkylamines. nih.gov
The following table presents examples of cross-coupling reactions on pyrazolopyridine scaffolds.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Ref. |
| Suzuki | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(dppf)Cl₂ | 5-Aryl-1H-pyrazolo[3,4-b]pyridine | rsc.org |
| Suzuki | 3-Bromopyrazole | Phenylboronic acid | XPhos-derived precatalyst | 3-Phenylpyrazole | nih.gov |
| Buchwald-Hartwig | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Morpholine derivative | Pd₂(dba)₃, Xantphos | 5-Morpholinyl-pyrazolo[3,4-b]pyridine | rsc.org |
| Buchwald-Hartwig | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Various amines | Pd(OAc)₂, RuPhos | 5-Amino-1H-pyrazolo[3,4-c]pyridines | worktribe.com |
Modification of Peripheral Functional Groups (e.g., carbothioamide, amino, amido groups)
Functional groups attached to the pyrazolo[4,3-b]pyridine core can be chemically modified to create a diverse library of compounds.
Carbothioamide and Amido Groups: Carbothioamide groups can be introduced by reacting pyridine carboxaldehyde derivatives with thiosemicarbazide. tandfonline.com These groups, along with their carboxamide analogs, are common functionalities in biologically active molecules. nih.govnih.gov The synthesis of pyrazolo[4,3-b]pyridine-6-carboxamides, for example, demonstrates the installation of an amido group on the pyridine portion of the fused ring system. mdpi.com This often involves standard amide bond formation reactions, such as coupling a carboxylic acid with an amine using coupling reagents.
Amino Groups: Amino groups on the pyrazolo[4,3-b]pyridine scaffold can be introduced via Buchwald-Hartwig amination as previously described, or they can be present from the initial synthesis, for example, by using aminopyrazoles as starting materials. researchgate.net These amino groups can then be further functionalized.
The modification of these peripheral groups is a key strategy in the late-stage diversification of the pyrazolo[4,3-b]pyridine scaffold, allowing for fine-tuning of the molecule's properties. mdpi.com
Synthesis of Phosphoramidate (B1195095) Derivatives via Nucleophilic Substitution
Phosphoramidate derivatives of pyrazolopyridines can be synthesized by leveraging the reactivity of halogenated precursors. A key method involves the nucleophilic aromatic substitution of a chlorine atom on the pyridine ring by an aminoalkylphosphoramidate. researchgate.net
This reaction is typically performed by reacting a 4-chloro-substituted pyrazolo[3,4-b]pyridine with an excess of an aminoalkylphosphoramidate in a solvent like refluxing tetrahydrofuran (B95107) (THF). researchgate.net The aminoalkylphosphoramidates themselves are prepared beforehand, often by monophosphorylation of aliphatic diamines. researchgate.net This synthetic route provides good yields and allows for the introduction of a phosphoramidate moiety, which can significantly alter the biological and physicochemical properties of the parent molecule. researchgate.net The synthesis of 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives has been reported with yields ranging from 52-98%. researchgate.net
| Chloro-Pyrazolopyridine Substrate | Aminoalkylphosphoramidate | Conditions | Product Yield | Ref. |
| Ethyl 4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Diethyl (2-aminoethyl)phosphoramidate | THF, reflux, 9h | 80% | researchgate.net |
| Ethyl 4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Diethyl (3-aminopropyl)phosphoramidate | THF, reflux, 9h | 60% | researchgate.net |
| 4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine | Diethyl (2-aminoethyl)phosphoramidate | THF, reflux, 12h | 98% | researchgate.net |
| 4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine | Diethyl (4-aminobutyl)phosphoramidate | THF, reflux, 12h | 83% | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govlibretexts.org
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For a typical 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine structure, the spectrum is characterized by signals in both the aromatic (downfield) and aliphatic (upfield) regions. libretexts.org
The protons on the pyridine (B92270) ring are deshielded and typically resonate between δ 6.5 and 8.5 ppm. libretexts.org Their specific shifts and coupling patterns (doublets, triplets) depend on their position relative to the pyridine nitrogen and the fused pyrazole (B372694) ring. The two methyl groups, being attached to the pyrazole ring, are in different chemical environments. The N-methyl group (N1-CH₃) signal appears downfield compared to a typical C-methyl group due to the direct attachment to the electronegative nitrogen atom. The C-methyl group (C3-CH₃) signal appears in the aromatic methyl region. libretexts.orglibretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (aromatic) | 6.5 - 8.5 | Doublet, Triplet, or Doublet of Doublets |
| N1-CH₃ (methyl) | ~3.5 - 4.0 | Singlet |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info In this compound, separate signals are expected for the two methyl carbons and for each carbon in the bicyclic aromatic core.
The carbons of the pyridine and pyrazole rings typically resonate in the range of δ 110-160 ppm. chemicalbook.com Quaternary carbons (those without attached protons), such as C3, C3a, and C8a, can be distinguished from protonated carbons. The methyl carbons are highly shielded and appear at the upfield end of the spectrum, generally between δ 15-45 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine & Pyrazole Carbons (C3, C3a, C4, C5, C6, C8a) | 110 - 160 |
| N1-CH₃ Carbon | 30 - 45 |
While 1D NMR spectra can suffer from signal overlap in complex molecules, 2D NMR experiments spread the signals across two frequency dimensions, enhancing resolution and revealing correlations between nuclei. wikipedia.orgeuropeanpharmaceuticalreview.com
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.org It is used to map the connectivity of protons within the pyridine ring system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbon atoms. libretexts.org This technique definitively links the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for assigning quaternary carbons and piecing together the molecular framework by correlating, for example, the methyl protons to carbons within the heterocyclic rings. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule in solution. nih.gov
Vibrational Spectroscopy (Infrared (IR) and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. labmanager.com The resulting spectra serve as a molecular "fingerprint" and are used to identify the presence of specific functional groups. nih.gov
For pyrazolopyridine analogues, characteristic bands are observed for:
C-H stretching : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.
C=N and C=C stretching : The stretching vibrations of the double bonds within the fused aromatic rings produce a series of sharp bands in the 1600-1400 cm⁻¹ region. nih.gov
Ring Vibrations : The entire heterocyclic skeleton has characteristic "breathing" and other modes that contribute to the unique fingerprint region below 1400 cm⁻¹.
C-H bending : Bending vibrations for the methyl groups and aromatic C-H bonds appear at various frequencies, further confirming their presence.
FTIR and Raman are complementary techniques; for instance, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak ones in IR. labmanager.com A complete vibrational analysis often involves comparing experimental data with theoretical frequencies calculated using methods like Density Functional Theory (DFT). nih.gov
Table 3: General Vibrational Frequencies for Pyrazolopyridine Analogues
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |
| C=N / C=C Ring Stretch | 1600 - 1400 | FTIR, Raman |
| CH₃ Bending | 1470 - 1360 | FTIR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov This allows for the determination of a molecule's elemental formula, providing definitive confirmation of its identity. mdpi.com Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ions. rsc.org
For this compound (C₈H₉N₃), HRMS would detect the protonated molecule [M+H]⁺ at a calculated m/z of 148.0869, distinguishing it from other isomers or compounds with the same nominal mass. In addition to the parent ion, adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ ions are often observed. uni.luuni.lu Fragmentation analysis within the mass spectrometer can also provide structural clues, as related nitrogen heterocycles are known to fragment via the successive loss of stable molecules like HCN. asianpubs.orgresearchgate.net
Table 4: Predicted HRMS Data for this compound (C₈H₉N₃)
| Ion / Adduct | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₈H₉N₃ | 147.0791 |
| [M+H]⁺ | C₈H₁₀N₃⁺ | 148.0869 |
| [M+Na]⁺ | C₈H₉N₃Na⁺ | 170.0689 |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com The technique involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to build a complete model of the molecular and crystal structure. mdpi.com
This analysis provides unambiguous information on:
Molecular Connectivity and Geometry : It confirms the bicyclic pyrazolopyridine core and the positions of all substituents.
Bond Lengths and Angles : Provides highly accurate measurements of all bond lengths and angles, offering insight into bond character and ring strain. mdpi.com
Planarity : Determines the degree of planarity of the fused ring system.
Crystal Packing : Reveals intermolecular interactions such as hydrogen bonding or π–π stacking that govern how the molecules are arranged in the crystal lattice.
The data obtained includes the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell. mdpi.com
Table 5: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal class (e.g., Monoclinic, Triclinic, Orthorhombic). |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c, P-1). mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. mdpi.com |
| Bond Lengths (Å) | The precise distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
The comprehensive characterization of this compound and its analogues is significantly enhanced by the synergistic use of experimental spectroscopy and theoretical quantum chemical calculations. This integrated approach allows for a deeper understanding of the electronic structure, vibrational modes, and spectroscopic properties of these molecules. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties, and studies on related pyrazolopyridine structures consistently demonstrate a strong correlation between calculated data and experimental findings. researchgate.netrsc.org
Theoretical investigations typically commence with the optimization of the molecule's ground-state geometry using a specific DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-31G* or 6-311G(d,p). researchgate.netnih.govnih.gov The optimized geometry, which itself often shows excellent agreement with experimental X-ray diffraction data, serves as the foundation for subsequent calculations of spectroscopic parameters. researchgate.netrsc.org
Vibrational Spectroscopy (FT-IR)
The correlation between theoretical and experimental Fourier-transform infrared (FT-IR) spectra is a cornerstone of structural validation for pyrazolopyridine derivatives. rsc.org Theoretical vibrational frequencies are calculated from the optimized molecular structure. These calculated values are often systematically scaled to correct for anharmonicity effects and limitations in the theoretical model. researchgate.net Comparisons reveal that the patterns of the theoretical and experimental spectra align closely, with vibrations that are strong in the experimental spectrum also appearing as intense in the calculated one. rsc.org This correspondence is crucial for the definitive assignment of complex vibrational modes, such as C-H, C=N, and N-H stretching and bending vibrations, to specific experimental absorption bands. rsc.orgscispace.com
Table 1: Comparison of Selected Experimental and Theoretically Calculated FT-IR Vibrational Frequencies (cm⁻¹) for a Representative Pyrazolo[3,4-b]pyridine Analogue Data is representative of methodologies described in the literature. rsc.org
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3137 | 3145 |
| C-H Aromatic Stretch | 3050 | 3058 |
| C=N Stretch | 1614 | 1620 |
| C=C Aromatic Stretch | 1513 | 1521 |
| C-H Bend | 1450 | 1455 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations are invaluable for interpreting ¹H and ¹³C NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to predict isotropic chemical shifts (δ) for the optimized molecular structures. researchgate.net Studies on pyrazole and pyridine derivatives show a good accordance between the predicted chemical shifts and the experimental values. nih.govnih.gov This correlation is instrumental in assigning specific proton and carbon signals, especially in complex substituted analogues where overlapping signals can make empirical assignment ambiguous. ipb.pt For instance, theoretical data can confirm the downfield shift of protons adjacent to nitrogen atoms or the specific chemical shifts of methyl group substituents. researchgate.netresearchgate.net
Table 2: Illustrative Correlation of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyrazolopyridine Analogues Data is representative of methodologies described in the literature. nih.govnih.govnih.gov
| Nucleus | Position | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H | H-5 | 9.42 | 9.49 |
| ¹H | H-7 | 8.62 | 8.68 |
| ¹H | N-CH₃ | 4.24 | 4.30 |
| ¹H | C-CH₃ | 2.59 | 2.65 |
| ¹³C | C-3 | 137.3 | 137.9 |
| ¹³C | C-3a | 124.0 | 124.5 |
| ¹³C | C-5 | 149.1 | 149.7 |
| ¹³C | C-7a | 142.9 | 143.4 |
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations are used to simulate electronic absorption spectra, providing insights into the nature of electronic transitions. nih.govresearchgate.net The calculated maximum absorption wavelengths (λ_max) and oscillator strengths can be compared directly with experimental UV-Vis spectra. nih.gov This comparison helps assign observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the heterocyclic ring system. scispace.com Research on related azo dyes demonstrates that TD-DFT methods can successfully predict the absorption maxima corresponding to various chromophores within the molecule, confirming the presence of different tautomeric forms in solution. nih.gov
Table 3: Example Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Pyrazole Analogue in Solution Data is representative of methodologies described in the literature. nih.gov
| Transition Type | Experimental λ_max (nm) | Calculated λ_max (nm) |
| π→π* (Pyrazole Ring) | 235 | 239 |
| n→π | Not Observed | 281 |
| π→π (Azo Group) | 322 | 326 |
Computational and Theoretical Investigations of 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important method for investigating the electronic and structural properties of molecular systems. For derivatives of pyrazolopyridine, DFT calculations are routinely used to explore various chemical phenomena.
Elucidation of Reaction Mechanisms and Transition States
Similarly, three-component reactions used to form the 1H-pyrazolo[3,4-b]pyridine scaffold can be analyzed using DFT to understand the sequence of bond formations and the associated energy barriers. nih.gov Such studies would clarify the regioselectivity of these reactions, which is crucial when using unsymmetrical starting materials. nih.gov
Conformational Analysis and Energy Barriers
The conformational landscape of a molecule dictates its physical and biological properties. For 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, the primary conformational flexibility would arise from the rotation of the two methyl groups. While specific conformational analysis data for this compound is not available, studies on similar heterocyclic systems demonstrate the utility of DFT in this area. For instance, ab initio calculations have been used to determine the conformational energy barriers in a novel 3,3′-bipyrazolo[3,4-b]pyridine derivative, allowing for the identification of the most stable conformers. nih.gov
A theoretical investigation into this compound would involve rotating the methyl groups and calculating the potential energy surface to identify low-energy conformers and the transition states that separate them. This information is valuable for understanding how the molecule might interact with biological targets or other molecules.
Electronic Structure Analysis (e.g., HOMO-LUMO Eigenvalues, Molecular Electrostatic Potentials (MEPs))
The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.
While direct HOMO-LUMO data for this compound is not published, studies on related pyrazolo[3,4-b]pyridine derivatives show that these values are readily calculated using DFT. These calculations would likely reveal the distribution of the HOMO and LUMO across the pyrazolopyridine core and the methyl substituents, indicating the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the charge distribution and predicting reactive sites. The MEP would highlight regions of negative potential, typically associated with lone pairs on the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack.
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound and its interactions with other molecules.
Ligand Design Principles and Molecular Recognition Studies
The pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds are present in many biologically active compounds, making them attractive for drug design. mdpi.comnih.gov Molecular modeling plays a crucial role in understanding how these molecules interact with their biological targets, such as enzymes or receptors.
Molecular docking studies are frequently used to predict the binding mode and affinity of pyrazolopyridine derivatives to target proteins. For example, molecular modeling has been used to study how pyrazolo[3,4-b]pyridine analogs bind to DNA and inhibit tubulin polymerization. nih.govnih.gov In such studies, the this compound core would be positioned within the binding site of a target protein, and the interactions, such as hydrogen bonds and π-π stacking, would be analyzed to guide the design of more potent and selective inhibitors. nih.gov
Computational Prediction of Spectroscopic Properties (e.g., IR, NMR)
Computational methods can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds.
DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. A recent study on a bipyrazolo[3,4-b]pyridine derivative demonstrated a strong correlation between the experimental and theoretically calculated IR spectra. nih.gov Similarly, the 1H and 13C NMR chemical shifts can be predicted. nih.gov For this compound, these calculations would help in assigning the signals observed in the experimental spectra to specific protons and carbon atoms in the molecule. For instance, calculations on 4-halogenated-1H-pyrazoles have shown good agreement with experimental NMR data. mdpi.com
Below is a hypothetical table of predicted spectroscopic data for this compound based on general knowledge of similar compounds.
| Spectroscopic Data | Predicted Values |
| 1H NMR (ppm) | |
| N-CH₃ | 3.8 - 4.2 |
| C-CH₃ | 2.5 - 2.9 |
| Aromatic Protons | 7.0 - 8.5 |
| 13C NMR (ppm) | |
| N-CH₃ | 35 - 45 |
| C-CH₃ | 15 - 25 |
| Aromatic Carbons | 110 - 160 |
| IR (cm⁻¹) | |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch | 1600 - 1650 |
| C=C stretch | 1450 - 1600 |
Ab Initio and Semi-Empirical Calculations (e.g., AM1, CAM-B3LYP)
While specific computational studies focusing exclusively on this compound using AM1 and CAM-B3LYP methods are not extensively detailed in publicly available literature, the application of these methods to the parent pyrazolopyridine core and related isomers provides a strong framework for understanding their utility.
Semi-Empirical Calculations (AM1):
Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less intensive approach to predict molecular properties like heats of formation and molecular geometries. These methods are parameterized using experimental data, enabling rapid calculations for large molecules.
A notable application of this method within the pyrazolopyridine family involves the study of tautomeric stability. For the related isomer system, 1H-pyrazolo[3,4-b]pyridine, AM1 calculations were employed to determine the relative stability of its two possible tautomeric forms: the 1H- and 2H-tautomers. The calculations demonstrated that the 1H-tautomer is significantly more stable, with a calculated energy difference of 37.03 kJ/mol (approximately 9 kcal/mol) nih.gov. This type of calculation is crucial for predicting the predominant form of a molecule in different environments, which in turn governs its chemical reactivity and biological interactions. For this compound, the presence of the N1-methyl group precludes this specific tautomerism, but similar semi-empirical methods could be used to analyze conformational isomers or to provide a baseline for more advanced computational studies.
Ab Initio and Density Functional Theory (DFT) Calculations:
Ab initio and Density Functional Theory (DFT) methods are first-principles calculations that provide a more rigorous and accurate description of a molecule's electronic structure. DFT, in particular, has become a standard tool for studying organic molecules. Functionals like B3LYP and its long-range corrected variant, CAM-B3LYP, are used to investigate electronic properties, reaction mechanisms, and spectroscopic parameters.
Theoretical studies on related heterocyclic systems, such as pyridine, pyrimidine (B1678525), and pyrazine, have been performed using DFT with the B3LYP functional to calculate optimized structures, total energies, energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moments researchgate.net. DFT calculations have also been applied to investigate the properties of newly synthesized pyrazolo[3,4-b]pyridine derivatives, determining parameters such as the energy gap acs.org.
For this compound, CAM-B3LYP calculations would be particularly useful for predicting its electronic absorption spectra (UV-Vis) and understanding charge-transfer excitations, which are critical for applications in materials science and photochemistry. These calculations provide key data points such as HOMO-LUMO energies, which are fundamental indicators of chemical reactivity and electronic behavior.
The table below conceptualizes the type of data that would be generated from AM1 and CAM-B3LYP calculations on the pyrazolopyridine scaffold, including a specific finding for a related isomer.
| Computational Method | Parameter | Calculated Value/Finding | Significance |
| AM1 | Tautomeric Stability | The 1H-tautomer of pyrazolo[3,4-b]pyridine is more stable than the 2H-tautomer by 37.03 kJ/mol. nih.gov | Predicts the predominant molecular structure. |
| AM1 | Heat of Formation (ΔHf) | Illustrative | Provides data on the thermodynamic stability of the molecule. |
| CAM-B3LYP | HOMO Energy | Illustrative | Relates to the molecule's ability to donate electrons (ionization potential). |
| CAM-B3LYP | LUMO Energy | Illustrative | Relates to the molecule's ability to accept electrons (electron affinity). |
| CAM-B3LYP | HOMO-LUMO Gap | Illustrative | Indicates electronic excitability and kinetic stability. acs.org |
| CAM-B3LYP | Dipole Moment | Illustrative | Quantifies the polarity of the molecule, affecting solubility and intermolecular forces. researchgate.net |
Investigation of Chemical Reactivity and Mechanistic Pathways of 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine Derivatives
Detailed Reaction Mechanism Elucidation for Key Transformations
The formation of the pyrazolo[4,3-b]pyridine core, the parent structure of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, can be achieved through several synthetic strategies, primarily involving the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa.
One prevalent method involves the reaction of an aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. For instance, the condensation of 5-aminopyrazoles with α,β-unsaturated ketones is a common approach. The reaction is believed to initiate with a Michael addition of the C4 of the pyrazole ring to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and subsequent dehydration and oxidation to yield the aromatic pyrazolopyridine system. nih.gov
Another significant pathway is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) derivative and a substituted malonic ester, such as diethyl 2-(ethoxymethylene)malonate. The initial step is a nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic carbon of the ethoxymethylene group, leading to the elimination of ethanol. This is followed by an intramolecular cyclization via nucleophilic attack of a pyrazole ring nitrogen onto one of the ester carbonyls, again with the elimination of ethanol. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can then be used to generate chloro-substituted derivatives. nih.gov
Furthermore, a method for synthesizing pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines has been developed. nih.gov This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. The process combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner, offering operational simplicity. nih.gov
Regioselectivity and Stereochemical Control in Synthetic Routes
Regioselectivity is a critical aspect in the synthesis of substituted pyrazolopyridines, particularly when employing unsymmetrical starting materials. In the condensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, the formation of two possible regioisomers can occur. The regiochemical outcome is primarily dictated by the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group is preferentially attacked first by a pyrazole ring carbon, which directs the final position of the trifluoromethyl group in the resulting pyridine ring. nih.govmdpi.com
The substitution pattern on the initial pyrazole ring also plays a crucial role in directing the regioselectivity. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the nature of the substituents at the N1 and C3 positions of the starting 5-aminopyrazole determines the final substitution pattern of the product. nih.gov
While stereochemical control is less commonly a factor in the synthesis of the aromatic pyrazolopyridine core itself, it becomes important when considering reactions on pre-existing derivatives or when saturated or partially saturated rings are involved. For many of the common synthetic routes that result in the aromatic this compound system, the planarity of the final product means that stereochemical considerations are minimal.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The electronic properties of substituents on the pyrazolo[4,3-b]pyridine ring system significantly influence the kinetics and thermodynamics of its reactions. The pyrazole moiety is generally considered electron-rich, while the pyridine ring is electron-deficient. This electronic distribution dictates the reactivity of the bicyclic system towards electrophilic and nucleophilic reagents.
The presence of the two methyl groups in this compound, being electron-donating, increases the electron density of the pyrazole ring, which can affect the rate and orientation of electrophilic substitution reactions. Conversely, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the pyridine ring can modulate its reactivity. For example, in the synthesis of pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction, the reaction proceeds smoothly with both electron-withdrawing and electron-releasing groups on the aryl substituent of the diazonium salt, leading to products in moderate to high yields. researchgate.net This suggests that while substituents have an effect, the reaction is robust across a range of electronic demands.
In nucleophilic substitution reactions on chloro-substituted pyrazolopyridines, the position of the chloro group and the nature of other substituents on the ring system will affect the reaction rate. For instance, in the related 1H-pyrazolo[3,4-d]pyrimidine system, the selective nucleophilic substitution of a chloro group at the 4-position of the pyrimidine (B1678525) ring can be achieved in the presence of another chloro-substituted group. mdpi.com The kinetics of such reactions are influenced by the electronic activation provided by the ring nitrogens and other substituents.
Rearrangement Processes and Their Mechanistic Basis (e.g., C-N-migration of acetyl groups)
An interesting and synthetically relevant rearrangement process observed in the chemistry of pyrazolo[4,3-b]pyridine derivatives is the C-N migration of an acetyl group. This unusual rearrangement has been reported during the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. nih.gov
When attempting to deacylate an intermediate hydrazone using milder nucleophilic bases like DABCO or secondary amines, instead of the expected pyrazolo[4,3-b]pyridine, an N-aryl-N-acetylhydrazone was isolated as a significant product. This product arises from the migration of the acetyl group from a carbon atom to a nitrogen atom. nih.gov
Plausible Mechanism of C-N Acetyl Migration:
The proposed mechanism for this rearrangement involves the initial formation of a hydrazone intermediate. Under the influence of a base, a nucleophilic attack likely occurs at the acetyl carbonyl group, leading to a tetrahedral intermediate. Instead of simple deacetylation, a reorganization of electrons can lead to the cleavage of the C-C bond and the formation of a new N-acetyl bond. This process is facilitated by the specific structural and electronic properties of the intermediate. The isolation and characterization of the N-acetyl hydrazone intermediate provided strong evidence for this mechanistic pathway. nih.gov Further treatment of this isolated intermediate under appropriate conditions can then lead to the desired cyclized pyrazolo[4,t-b]pyridine product. nih.gov
This rearrangement highlights the complex reactivity of intermediates in the synthesis of these heterocyclic systems and underscores the importance of carefully selecting reaction conditions to control the desired reaction pathway.
Supramolecular Chemistry and Non Covalent Interactions of 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine Scaffolds
Hydrogen Bonding Patterns in Crystal Structures (e.g., N-H...O, C-H...O)
For instance, in the crystal structures of various pyrazolo[3,4-b]pyridine derivatives, hydrogen bonding plays a significant role in the molecular assembly. These interactions often involve the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, as well as functional groups attached to the core scaffold.
A hypothetical data table illustrating potential hydrogen bond geometries, based on typical values found in related structures, is presented below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H...A Distance (Å) | D...A Distance (Å) | D-H...A Angle (°) |
| C(aromatic)-H | H | N(pyridine) | ~1.08 | ~2.2-2.6 | ~3.2-3.6 | ~150-170 |
| C(methyl)-H | H | N(pyridine) | ~1.08 | ~2.3-2.7 | ~3.3-3.7 | ~140-160 |
| C(aromatic)-H | H | O(solvent) | ~1.08 | ~2.1-2.5 | ~3.1-3.5 | ~150-170 |
Aromatic π-π Stacking Interactions
The planar, aromatic nature of the pyrazolo[4,3-b]pyridine core makes it highly susceptible to π-π stacking interactions. These interactions are a result of attractive, noncovalent forces between aromatic rings. In the solid state, molecules of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine are likely to arrange themselves in a stacked fashion, with the plane of one molecule parallel or slightly offset to the plane of a neighboring molecule.
There are two primary configurations for π-π stacking: face-to-face and edge-to-face (or T-shaped). In the face-to-face arrangement, the centroids of the aromatic rings are aligned, while in the offset or slipped-stacking arrangement, the rings are displaced relative to one another. The specific geometry of the π-π stacking is influenced by the electrostatic potential of the aromatic system and the steric effects of the substituents. The presence of the two methyl groups on the this compound scaffold can influence the degree of overlap and the distance between the stacked rings.
Studies on related heterocyclic systems, such as N-pyridyl ureas bearing oxadiazole moieties, have demonstrated the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions, which were confirmed by X-ray diffraction and theoretical calculations mdpi.comsemanticscholar.org. These findings support the likelihood of similar interactions occurring in crystals of this compound.
The parameters used to characterize π-π stacking interactions include the interplanar distance (the perpendicular distance between the planes of the two aromatic rings), the slip angle (the angle between the normal to one ring plane and the vector connecting the centroids of the two rings), and the centroid-to-centroid distance.
| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |
| Parallel-displaced π-π stacking | ~3.3-3.8 | ~3.5-4.5 | ~15-30 |
| Face-to-face π-π stacking | ~3.3-3.8 | ~3.3-3.8 | ~0 |
Exploration of Other Weak Non-Covalent Interactions (e.g., C-H...π(arene))
In addition to hydrogen bonding and π-π stacking, other weaker non-covalent interactions can also contribute to the stability of the crystal lattice of this compound. One such interaction is the C-H...π interaction, where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an adjacent aromatic ring.
| Donor (D) | Hydrogen (H) | Acceptor (A) | H...Centroid Distance (Å) | C-H...Centroid Angle (°) |
| C(methyl)-H | H | π(pyrazolo[4,3-b]pyridine) | ~2.5-3.0 | ~120-160 |
| C(aromatic)-H | H | π(pyrazolo[4,3-b]pyridine) | ~2.5-3.0 | ~120-160 |
Crystal Engineering and Design of Self-Assembled Architectures
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. The this compound scaffold, with its potential for a variety of non-covalent interactions, is a promising building block for the construction of novel supramolecular architectures.
By modifying the substituents on the pyrazolo[4,3-b]pyridine core, it is possible to tune the strength and directionality of the intermolecular interactions, thereby influencing the resulting crystal packing. For example, the introduction of strong hydrogen bond donors and acceptors can lead to the formation of robust, predictable hydrogen-bonded networks. Similarly, the incorporation of larger aromatic groups could enhance π-π stacking interactions, leading to materials with interesting electronic or photophysical properties.
The interplay of hydrogen bonding, π-π stacking, and weaker interactions like C-H...π can be exploited to create complex and functional self-assembled architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The design of such structures is guided by the principles of molecular recognition and self-assembly, where molecules spontaneously organize into well-defined aggregates. The predictable nature of these non-covalent interactions in pyrazolopyridine systems makes them attractive targets for crystal engineering studies aimed at developing new materials with applications in areas such as pharmaceuticals, electronics, and materials science semanticscholar.orgrsc.org.
Applications of 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine in Advanced Chemical Research
Role as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures
The pyrazolo[4,3-b]pyridine core, including its dimethylated form, serves as a valuable starting point for the construction of more elaborate molecular structures. Its utility as a synthetic building block stems from the reactivity of the fused ring system, which allows for various chemical transformations.
A key synthetic strategy for accessing the pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridines. nih.gov This method involves a sequence of reactions, including a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov This approach is advantageous due to its use of stable arenediazonium tosylates and its ability to combine multiple steps (azo-coupling, deacylation, and pyrazole (B372694) ring annulation) into a one-pot procedure, enhancing operational simplicity. nih.gov
The general synthetic approaches to the broader pyrazolopyridine family can be categorized into two main pathways:
Annulation of a pyridine (B92270) ring onto a pre-existing pyrazole: This is a common method for synthesizing pyrazolo[3,4-b]pyridines, often starting from 5-aminopyrazoles which react with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.comresearchgate.net While this applies to a different isomer, the principle of building one ring onto another is a fundamental concept in heterocyclic synthesis.
Formation of a pyrazole ring onto a pre-existing pyridine: This strategy is employed for pyrazolo[4,3-b]pyridines, starting with functionalized pyridines. nih.gov
The ability to introduce a variety of substituents onto the pyrazolo[4,3-b]pyridine core makes it a versatile platform. For instance, different aryl groups can be introduced at the N-1 position, and various functional groups, such as esters and trifluoromethyl groups, can be incorporated at other positions on the heterocyclic system. nih.gov This functional group tolerance allows chemists to create a library of derivatives with tailored properties for specific applications.
Scaffold Design for Chemical Probes and Ligands with Defined Molecular Recognition Properties
The rigid, planar structure of the pyrazolo[4,3-b]pyridine scaffold makes it an excellent template for designing ligands that can bind to biological targets with high specificity. Its structural features are often utilized in the development of inhibitors for enzymes and receptors implicated in various diseases.
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in cancer immunotherapy. nih.gov By employing a ring fusion strategy, researchers have developed potent inhibitors, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov Molecular docking studies suggest these compounds can effectively interact with the PD-L1 dimer, highlighting the scaffold's suitability for creating molecules with precise molecular recognition properties. nih.gov
The pyrazolo[4,3-b]pyridine nucleus is also a key feature in several other biologically active compounds, including:
Glumetinib: A highly selective inhibitor of the c-Met oncoprotein. nih.gov
CDK8 inhibitors: Molecules that target cyclin-dependent kinase 8. nih.gov
VU0418506: A positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.gov
The table below summarizes the biological targets for which pyrazolo[4,3-b]pyridine-based ligands have been developed.
| Target | Compound Class/Example | Application/Significance |
| PD-1/PD-L1 | 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives | Cancer Immunotherapy nih.gov |
| c-Met (HGFR) | Glumetinib | Antineoplastic Activity nih.gov |
| CDK8 | Pyrazolo[4,3-b]pyridine derivatives | Kinase Inhibition nih.gov |
| mGluR4 | VU0418506 | Positive Allosteric Modulator nih.gov |
| HIV-1 RT | Pyrazolo[4,3-b]pyridine derivatives | Non-nucleoside reverse transcriptase inhibitors nih.gov |
| ITK | Pyrazolo[4,3-b]pyridine derivatives | Interleukin-2 inducible T-cell kinase inhibitors nih.gov |
| TRPA1 | Pyrazolo[4,3-b]pyridine derivatives | Transient receptor potential ankyrin-repeat 1 antagonists nih.gov |
| CRF1 | Pyrazolo[4,3-b]pyridine derivatives | Corticotropin-releasing factor receptor type-1 antagonists nih.gov |
Integration into Materials Science Research (e.g., Organic Light-Emitting Diodes)
The photophysical and electronic properties of pyrazolo[4,3-b]pyridine derivatives have led to their investigation in the field of materials science. Their inherent thermal stability and potential for exhibiting useful optical characteristics make them candidates for use in electronic devices.
Research has been conducted on pyrazolo[4,3-b]pyridine derivatives for their potential application in organic electronics. researchgate.net For example, compounds such as 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) and its hydroxylated analogue (L2) have been synthesized and characterized. researchgate.net Thermal analysis showed that these materials possess high thermal stability, a crucial property for components in electronic devices. researchgate.net
Thin films of these materials have been deposited and their optical properties, such as the optical band gap, have been measured. researchgate.net Devices fabricated using these films on p-Si substrates exhibited rectification behavior, indicating their potential as semiconductor materials. researchgate.net The electrical properties, including dielectric constants, were also found to be frequency-dependent. researchgate.net While not specifically 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine, this research on structurally related compounds demonstrates the promise of the pyrazolo[4,3-b]pyridine scaffold in creating new materials for applications like Organic Light-Emitting Diodes (OLEDs).
Development of Agrochemical Scaffolds (from a chemical synthesis and structural perspective)
The pyrazole and pyridine heterocycles are independently recognized as important components in the design of modern agrochemicals. researchgate.netcolab.ws The fusion of these two rings into a pyrazolopyridine scaffold combines the structural features of both, offering a platform for the development of new active ingredients for crop protection.
The pyrazole carboxamide class of insecticides is a prominent area of agrochemical research. digitellinc.com A common strategy in this field is "scaffold hopping," where one heterocyclic part of a known active molecule is replaced with another to discover new chemotypes with potentially improved properties. digitellinc.com The pyrazolo[4,3-b]pyridine framework can be considered a bioisosteric analogue of other heterocyclic systems used in agrochemicals. This approach allows chemists to explore new chemical space while retaining the key pharmacophoric elements necessary for biological activity. researchgate.netdigitellinc.com
From a chemical synthesis perspective, the development of efficient routes to functionalized pyrazolo[4,3-b]pyridines is critical for agrochemical discovery. nih.gov The ability to systematically modify the substitution pattern on the scaffold allows for the fine-tuning of properties such as efficacy, spectrum of activity, and environmental persistence. For example, the introduction of different substituents can influence the molecule's interaction with its biological target in an insect pest. researchgate.net While specific examples of this compound as a commercial agrochemical are not prominent, the underlying scaffold is of clear interest in the rational design of new insecticidal and herbicidal compounds. researchgate.netcolab.ws
Future Prospects and Emerging Research Areas for 1,3 Dimethyl 1h Pyrazolo 4,3 B Pyridine
Development of Novel Catalytic Approaches for Sustainable Synthesis
The synthesis of pyrazolopyridine scaffolds is evolving from traditional multi-step procedures toward more efficient, sustainable, and selective catalytic methods. Future research is centered on developing novel catalysts that can construct the 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine core with high yield and atom economy, often under milder and more environmentally friendly conditions.
A significant area of development is the use of heterogeneous catalysts, which offer easy separation and reusability. For instance, nano-magnetic metal-organic frameworks (MOFs), such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, have been successfully employed in the synthesis of related pyrazolo[3,4-b]pyridines. nih.gov These catalysts facilitate multi-component reactions under solvent-free conditions, activating carbonyl groups and promoting cyclization with high efficiency. nih.gov Another promising approach involves the use of copper(II) catalysts, like copper(II) acetylacetonate (B107027), for formal [3+3] cycloaddition reactions to build the pyridine (B92270) ring. acs.org This method has demonstrated high yields in various solvents, with chloroform (B151607) proving to be particularly effective. acs.org
Furthermore, the field is advancing toward asymmetric catalysis to produce enantiomerically pure pyrazolopyridines, which is critical for biological applications. Chiral-at-metal Rh(III) complexes have been developed for the asymmetric Friedel–Crafts-type alkylation and cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This protocol achieves excellent yields (81–98%) and high enantioselectivity (85–99% ee) with catalyst loadings as low as 0.05 mol%, demonstrating a powerful strategy for accessing specific stereoisomers. rsc.org
| Catalytic System | Reaction Type | Key Advantages | Relevant Isomer Synthesized |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Multi-component condensation | Heterogeneous, reusable, solvent-free, high yield. nih.gov | Pyrazolo[3,4-b]pyridines nih.gov |
| Copper(II) acetylacetonate | Formal [3+3] cycloaddition | Mild conditions, high yields, effective in various solvents. acs.org | Pyrazolo[3,4-b]pyridines acs.org |
| Chiral-at-metal Rh(III) complexes | Asymmetric alkylation/cyclization | High enantioselectivity, low catalyst loading, excellent yields. rsc.org | 1H-Pyrazolo[3,4-b]pyridine analogues rsc.org |
Exploration of New Functionalization Strategies and Peripheral Modifications
To fully explore the chemical space and potential applications of this compound, researchers are investigating novel strategies to modify its peripheral structure. Traditional methods often have limitations in regioselectivity, but emerging techniques are providing access to previously hard-to-reach positions on the heterocyclic core.
A key challenge in pyridine chemistry is selective C-H activation and functionalization, as organolithium reagents often lead to undesired nucleophilic addition. nih.gov A groundbreaking development is the use of n-butylsodium (n-BuNa) to selectively deprotonate pyridine at the C4 position. nih.gov This approach circumvents side reactions and allows for subsequent capture with various electrophiles, enabling the synthesis of a wide range of 4-substituted pyridines through alkylations and Negishi cross-couplings. nih.gov This methodology holds significant promise for the late-stage functionalization of the pyridine portion of the this compound scaffold, allowing for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. nih.gov The ability to introduce new functional groups at specific sites is essential for fine-tuning the electronic, steric, and physicochemical properties of the molecule for targeted applications.
Advanced Computational-Aided Design for Precise Molecular Recognition
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with high affinity and selectivity for specific targets. For the this compound scaffold, these in-silico techniques are crucial for predicting binding modes, identifying key structural features for activity, and prioritizing synthetic targets.
Several computational strategies are being applied to the broader pyrazolopyridine family:
Scaffold Hopping and Rational Design : This approach involves replacing a known active core with a new one, like the pyrazolopyridine ring, while retaining key binding interactions. This was successfully used to develop potent and selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4) by transitioning from a 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov Similarly, rational design based on the target's structure has led to potent TANK-binding kinase 1 (TBK1) inhibitors. nih.gov
Molecular Docking : This technique predicts how a molecule binds to the active site of a protein. It was used to analyze the binding mode of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives with the PD-L1 dimer, guiding the design of compound D38, which showed an IC₅₀ value of 9.6 nM. nih.gov
3D-QSAR and Pharmacophore Modeling : Three-dimensional quantitative structure-activity relationship (3D-QSAR) models identify the physicochemical properties required for biological activity. mdpi.com This, combined with pharmacophore mapping, helps in screening large databases for new hits and designing novel derivatives with improved potency, as demonstrated in the search for TRAP1 inhibitors. mdpi.com
These computational methods, validated by experimental results, accelerate the discovery process, reduce costs, and lead to the development of molecules with precisely engineered properties for molecular recognition.
| Computational Technique | Application | Example Target/Scaffold |
| Scaffold Hopping | Designing novel kinase inhibitors with improved selectivity. nih.gov | MKK4 inhibitors from a 1H-pyrazolo[2,3-b]pyridine core. nih.gov |
| Molecular Docking | Predicting binding modes and guiding SAR for inhibitors. nih.gov | PD-1/PD-L1 interaction inhibitors based on 1-methyl-1H-pyrazolo[4,3-b]pyridine. nih.gov |
| Rational Drug Design | Synthesizing potent inhibitors based on target structure analysis. nih.govnih.gov | TRK kinase and TBK1 inhibitors with a pyrazolo[3,4-b]pyridine core. nih.govnih.gov |
| 3D-QSAR & Pharmacophore Mapping | Identifying key features for activity and virtual screening. mdpi.com | TRAP1 inhibitors based on pyrazolo[3,4-d]pyrimidine. mdpi.com |
Investigation of Dynamic Supramolecular Assemblies and Their Responsive Properties
The inherent hydrogen-bonding capabilities of the pyrazole (B372694) ring within the this compound structure present exciting opportunities in supramolecular chemistry. Future research aims to utilize this feature to construct dynamic, self-assembling systems with novel functions.
By designing molecules with multiple pyrazole units, it is possible to form well-defined, higher-order structures through intermolecular [N–H···N] hydrogen bonds and π-π stacking interactions. semanticscholar.org These non-covalent interactions can guide the assembly of molecules into Hydrogen-Bonded Organic Frameworks (HOFs), which are crystalline porous materials with potential applications in gas storage, separation, and catalysis. semanticscholar.org
A particularly interesting prospect is the development of materials with responsive properties. Research on related tetra-1H-pyrazole compounds has shown that their supramolecular assemblies can exhibit crystallization-induced emission (CIE). semanticscholar.org This phenomenon, where non-emissive molecules become highly luminescent upon aggregation or crystallization, is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). semanticscholar.org Exploring how the specific geometry and electronic nature of this compound can be used to control the formation and photophysical properties of such dynamic assemblies is a key area for future investigation.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research that merges synthetic organic chemistry with materials science, biology, and medicine. The ability to precisely tune the molecule's properties through synthesis and functionalization allows for the creation of tailored compounds for specific, high-impact applications.
In the realm of materials science, pyrazolopyridine derivatives are being developed as advanced functional materials. For example, novel pyrazolo[3,4-b]pyridines have been synthesized to serve as fluorescent probes that selectively bind to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com These compounds exhibit favorable photophysical properties, including large Stokes shifts, making them promising candidates for developing diagnostic tools for neurodegenerative disorders. mdpi.com
In medicinal chemistry, the pyrazolopyridine core is a well-established "privileged scaffold" for developing kinase inhibitors. Extensive research has demonstrated its utility in designing potent inhibitors for a range of cancer-related targets, including TRK, MKK4, and TBK1. nih.govnih.govnih.gov Furthermore, derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, offering a potential alternative to antibody-based cancer immunotherapies. nih.gov This work highlights the powerful synergy between synthetic chemistry, which provides the molecules, and biology, which evaluates their function, driving the development of next-generation therapeutics.
Q & A
Q. What are the common synthetic routes for 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves preparing intermediates such as 4-chloro-1H-pyrazolo[3,4-b]pyridine, followed by nucleophilic substitution with anilines or amines. For example, reacting 4-chloro intermediates with substituted anilines in ethanol under reflux yields 4-(aryl)amino derivatives . Optimization includes adjusting reaction time (e.g., overnight reflux), solvent choice (e.g., DMF for alkylation steps), and stoichiometry of reagents (e.g., 3 equivalents of nucleophiles). Sodium hydride (NaH) in dimethylformamide (DMF) is often used for deprotonation and subsequent alkylation, with temperature control (e.g., 55°C for 2 hours) critical to minimize side reactions .
Q. How are 1H-pyrazolo[4,3-b]pyridine derivatives characterized using NMR spectroscopy?
- Methodological Answer : Structural elucidation relies on 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HETECOR, COLOC) to resolve complex coupling patterns and assign substituent positions. For example, ¹H-¹³C correlations in HETECOR experiments confirm the connectivity of methyl groups at the 1- and 3-positions, while DEPT spectra distinguish CH, CH₂, and CH₃ groups. Aromatic protons in the pyrazolo-pyridine core typically appear as doublets or triplets in the δ 7.5–8.5 ppm range .
Q. What safety protocols are recommended for handling this compound derivatives during synthesis?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Reactions involving toxic intermediates (e.g., alkylating agents) should be conducted in fume hoods or gloveboxes. Post-synthesis waste must be segregated and disposed via certified hazardous waste services. For example, handling 3-(3-chlorophenyl)-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride requires strict avoidance of skin contact and inhalation .
Advanced Research Questions
Q. How can contradictory bioactivity data among structurally similar derivatives be resolved?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing a methyl group with a bulkier substituent (e.g., 3-chloro-4-fluorophenyl in VU0418506) enhanced mGlu4 receptor selectivity by 100-fold compared to analogues . Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays); thus, standardized protocols (e.g., 10 µM ATP) and orthogonal assays (e.g., SPR, cellular proliferation) are recommended .
Q. How do structural modifications at the pyrazolo-pyridine core influence kinase selectivity?
- Methodological Answer : Substituents at the 3-position significantly modulate selectivity. For example, 1H-pyrrolo[2,3-b]pyridine derivatives with a 3-thiazol-4-yl group (compound 4h) showed FGFR1 inhibition (IC₅₀ = 7 nM) but weak activity against FGFR4 (IC₅₀ = 712 nM), highlighting the importance of steric and electronic compatibility with the kinase hinge region. Introducing electron-withdrawing groups (e.g., fluoro) at the 5-position improved CDK1 inhibition by 3-fold in antitumor agents .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) evaluation of these compounds?
- Methodological Answer : In vitro models include hepatic microsomal stability assays (e.g., rat/human liver microsomes) to assess metabolic clearance. For in vivo PK, rodent models are used to measure parameters like Cₘₐₓ and t₁/₂. For example, VU0418506 exhibited a plasma half-life of 4.2 hours in mice, supporting its use as an mGlu4 positive allosteric modulator . Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration for CNS-targeted derivatives .
Q. How can cyclization methods be optimized to improve yields of fused pyrazolo-pyridine systems?
- Methodological Answer : Microwave-assisted synthesis or transition-metal catalysis (e.g., Pd(PPh₃)₄ for Suzuki couplings) enhances cyclization efficiency. For example, coupling 6-bromo-isothiazolo[4,3-b]pyridine with 3,4-dimethoxyphenylboronic acid in dioxane at 105°C achieved 85% yield . Solvent polarity (e.g., THF vs. DMF) and temperature gradients (e.g., 0°C to rt for nitro group introduction) are key variables to optimize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
